BenchChemオンラインストアへようこそ!

APcK110

Acute Myeloid Leukemia Kinase Inhibition Proliferation Assay

Select APcK110 for superior c-Kit inhibition over imatinib in research. Uniquely active against the imatinib-resistant KIT D816V mutation in HMC1.2 cells. Validated in vivo for AML research (OCI/AML3 xenograft). Ideal for studying c-Kit signaling (AKT, STAT3/5) where standard inhibitors fail.

Molecular Formula C20H16FN3O2
Molecular Weight 349.4 g/mol
Cat. No. B1683967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPcK110
SynonymsAPcK110;  APcK 110;  APcK-110.
Molecular FormulaC20H16FN3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC
InChIInChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24)
InChIKeyCAMGZGMEPKFVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





APcK110: A Potent c-Kit Inhibitor for Acute Myeloid Leukemia Research with Superior Proliferation Inhibition Compared to Imatinib and Dasatinib


APcK110 is a novel, potent, and selective inhibitor of the receptor tyrosine kinase c-Kit [1]. Structurally, it is a substituted pyrazolo[3,4-b]pyridine derivative with a molecular weight of 349.36 g/mol and the chemical formula C20H16FN3O2 . APcK110 was developed using structure-based design to target c-Kit and has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia (AML) and mastocytosis [2].

Why Standard c-Kit Inhibitors Cannot Substitute for APcK110 in AML and Mastocytosis Research


Generic substitution with other c-Kit inhibitors is not a viable strategy for experiments involving APcK110 due to its unique activity profile. APcK110 is a structurally novel, substituted pyrazolo[3,4-b]pyridine derivative, distinct from the clinically used c-Kit inhibitors imatinib and dasatinib, which belong to other chemotypes [1]. Critically, APcK110 has demonstrated superior inhibition of proliferation in OCI/AML3 cells compared to these clinical agents and exhibits potent activity against the imatinib-resistant KIT D816V mutation found in the HMC1.2 mastocytosis cell line [2]. Furthermore, its activity is not solely dependent on the KIT mutational status but also correlates with SCF-responsiveness, a characteristic that may not be shared by other c-Kit inhibitors [3].

APcK110 Differentiation Evidence: Direct Comparisons to Imatinib, Dasatinib, and Cytarabine in AML Models


Superior Inhibition of OCI/AML3 Proliferation Compared to Clinically Used c-Kit Inhibitors Imatinib and Dasatinib

In a head-to-head comparison, APcK110 demonstrates a superior ability to inhibit the proliferation of OCI/AML3 acute myeloid leukemia cells when compared directly with the clinically approved c-Kit inhibitors imatinib and dasatinib. APcK110 is a more potent inhibitor than both imatinib and dasatinib in this model [1].

Acute Myeloid Leukemia Kinase Inhibition Proliferation Assay

Potent Activity Against Imatinib-Resistant KIT D816V Mutation in Mastocytosis Model

APcK110 is effective against the KIT D816V mutation, a common mutation in systemic mastocytosis that confers resistance to the clinical standard-of-care, imatinib. APcK110 potently inhibits proliferation of the HMC1.2 mastocytosis cell line, which harbors the KIT V560G and D816V mutations, demonstrating efficacy where imatinib is ineffective [1].

Mastocytosis Drug Resistance KIT Mutation

In Vivo Survival Extension in an AML Xenograft Mouse Model

APcK110 has demonstrated significant in vivo activity by extending survival in an aggressive model of AML. In an NOD-SCID mouse xenograft model injected with OCI/AML3 cells, treatment with APcK110 resulted in a statistically significant increase in median survival [1].

In Vivo Efficacy Xenograft Model Survival Benefit

Selective Inhibition of Primary AML Blast Proliferation with Sparing of Normal Colony-Forming Cells

APcK110 demonstrates a favorable selectivity profile by inhibiting the proliferation of primary AML blast cells while sparing normal hematopoietic progenitor cells. In a clonogenic assay, APcK110 significantly reduced colony formation from AML patient samples but did not affect the proliferation of normal colony-forming cells [1].

Selectivity Primary AML Cells Toxicity

Potent Inhibition of Key Downstream Signaling Pathways (STAT3, STAT5, and AKT) in a Dose-Dependent Manner

APcK110's mechanism of action is validated by its potent, dose-dependent inhibition of phosphorylation of key downstream signaling molecules. The compound blocks activation of phospho-AKT and phospho-STAT3, key nodes in survival and proliferation pathways [1], and also inhibits phosphorylation of Kit and STAT5 [2].

Signal Transduction Phosphorylation Mechanism of Action

Recommended Research Applications for APcK110 Based on Validated Evidence


Investigating c-Kit Signaling in Imatinib-Resistant Mastocytosis

Use APcK110 as the primary tool compound to study c-Kit signaling pathways in the HMC1.2 cell line or other models harboring the KIT D816V mutation. Its established activity against this imatinib-resistant mutant makes it uniquely suited for this application, unlike standard c-Kit inhibitors [1].

Validating c-Kit as a Therapeutic Target in Acute Myeloid Leukemia (AML) In Vivo

Employ APcK110 in a validated in vivo model of AML, such as the OCI/AML3 NOD-SCID mouse xenograft, to demonstrate target engagement and anti-leukemic activity. The documented 10-day median survival benefit provides a robust benchmark for comparing the efficacy of other experimental agents in this setting [2].

Profiling Selectivity Against Primary AML Blasts vs. Normal Hematopoietic Progenitors

Utilize APcK110 in comparative clonogenic assays with primary human AML samples and normal bone marrow to investigate the therapeutic window of c-Kit inhibition. Its demonstrated selectivity for AML blasts over normal colony-forming cells allows for a direct assessment of on-target versus off-target toxicity in a patient-derived model [3].

Elucidating Downstream Signaling Effects of c-Kit Inhibition via Phospho-STAT3 and Phospho-STAT5

Use APcK110 as a chemical probe to inhibit c-Kit and subsequently measure the dose-dependent changes in phosphorylation of AKT, STAT3, and STAT5 by Western blot or similar assays. The established inhibition of these pathways provides clear, dose-dependent pharmacodynamic readouts for mechanistic studies in OCI/AML3 or HMC1.2 cells [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for APcK110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.